molecular formula C22H23N5O2 B2984840 8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 300591-24-6

8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2984840
M. Wt: 389.459
InChI Key: WLDYPEUSARSIDH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Structure and Properties

The title compound, a derivative of 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl] propyl}-1,3-dimethyl-1H-purine-2,6-dione, displays a specific geometry with planar fused rings. The aminohydroxyalkyl group and the benzylamine group exhibit distinct conformations, contributing to the molecule's unique properties and potential applications in scientific research (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Synthesis and Biological Activity

New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds showed significant analgesic activity, with some being more active than standard drugs, highlighting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or researcher for a detailed analysis of this specific compound. They would have access to specialized databases and resources, and they would be able to perform laboratory experiments if necessary. Please note that handling chemicals should always be done in a controlled laboratory environment and under the supervision of a trained professional, as many chemicals can be hazardous. Always refer to the relevant safety data sheets (SDS) for information on handling, storage, and disposal.


properties

IUPAC Name

8-(benzylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-26-19-18(20(28)25-22(26)29)27(14-8-13-16-9-4-2-5-10-16)21(24-19)23-15-17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3,(H,23,24)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDYPEUSARSIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

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